molecular formula C11H12N2 B11915312 8-Quinolinamine, 3,4-dimethyl- CAS No. 3393-72-4

8-Quinolinamine, 3,4-dimethyl-

Cat. No.: B11915312
CAS No.: 3393-72-4
M. Wt: 172.23 g/mol
InChI Key: ZFENFGROVBOJMF-UHFFFAOYSA-N
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Description

3,4-Dimethylquinolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the amine group at the 8th position and methyl groups at the 3rd and 4th positions makes this compound unique and potentially useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as stannic chloride or indium (III) chloride . This method allows for the formation of quinoline derivatives under mild conditions.

Another approach involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be more environmentally friendly and sustainable.

Industrial Production Methods

Industrial production of quinoline derivatives, including 3,4-dimethylquinolin-8-amine, often involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the techniques employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, water radical cations.

    Reduction: Stannous chloride dihydrate, ethanol.

    Substitution: Electrophilic reagents, acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 3,4-dimethylquinolin-8-amine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or proteins, leading to the disruption of essential cellular processes. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme . This mechanism is similar to that of other quinoline-based antimalarial drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylquinolin-8-amine is unique due to the presence of both methyl groups at the 3rd and 4th positions and the amine group at the 8th position. This unique substitution pattern enhances its chemical reactivity and potential biological activities compared to other quinoline derivatives.

Properties

CAS No.

3393-72-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3,4-dimethylquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-7-6-13-11-9(8(7)2)4-3-5-10(11)12/h3-6H,12H2,1-2H3

InChI Key

ZFENFGROVBOJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC=C2N

Origin of Product

United States

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